5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-fluorophenyl)methyl]thio]-: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a carboxylic acid group, a chlorine atom, and a thioether linkage to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-fluorophenyl)methyl]thio]- typically involves multi-step organic reactions. One common method includes the chlorination of a pyrimidine derivative followed by the introduction of the thioether linkage through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-fluorophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the fluorophenyl group can enhance the compound’s ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-fluorophenyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 5-Chloro-2-(1-piperidinyl)-4-pyrimidinecarboxylic acid
- 5-Chloro-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid
- 5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-methyl-2-(2-thiazolyl)-, 1,1-dimethylethyl ester
Uniqueness: 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(4-fluorophenyl)methyl]thio]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the pyrimidine ring, carboxylic acid group, chlorine atom, and thioether linkage to a fluorophenyl group makes it distinct from other similar compounds. This unique structure allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
926231-03-0 |
---|---|
Molecular Formula |
C12H8ClFN2O2S |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18) |
InChI Key |
BWDNWVNQQGNSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.